molecular formula C12H8ClF B1603659 4-Chloro-2-fluoro-1,1'-biphenyl CAS No. 39224-18-5

4-Chloro-2-fluoro-1,1'-biphenyl

Cat. No.: B1603659
CAS No.: 39224-18-5
M. Wt: 206.64 g/mol
InChI Key: PSNGWQFGVRISIB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1,1'-biphenyl (4-CFBP) is a halogenated biphenyl compound that has been studied for its potential applications in research and industry. 4-CFBP is a synthetic compound that is composed of two aromatic rings, with a chlorine and fluoro substituent on the 4th carbon of each ring. This compound has a wide range of applications in scientific research and industrial applications, due to its unique chemical structure and properties.

Scientific Research Applications

Liquid Crystal Applications

4-Chloro-2-fluoro-1,1'-biphenyl and its derivatives have been studied for their potential in liquid crystal applications. Goulding et al. (1993) found that modifying the basic terphenyl structure with lateral fluoro substituents can synthesize a range of mesogens with controlled phase behavior, especially optimizing nematic properties. These materials are suitable for active matrix display applications, where high chemical and photostability are necessary due to their high birefringence and wide nematic range (Goulding, Greenfield, Coates, & Clemitson, 1993).

Synthesis of Aryl- and Alkylanilines

Fagnoni, Mella, and Albini (1999) explored the smooth synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines. They reported the formation of various compounds including 4-(Dimethylamino)biphenyl, demonstrating the chemical versatility of this compound in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).

Analytical Chemistry Applications

In the field of analytical chemistry, Tulp, Olie, and Hutzinger (1977) examined the mass spectra and gas chromatographic properties of various fluoro-, chloro-, and bromomethoxy-biphenyls. Their research contributes to the understanding of the structural and chemical properties of this compound and its derivatives, particularly in relation to their use in gas chromatography mass spectrometry (Tulp, Olie, & Hutzinger, 1977).

Metabolic Studies

Parkinson and Safe (1982) investigated the in vitro metabolism of biphenyl and its halogenated derivatives, including this compound. Their work is significant in understanding the metabolic pathways and regioselectivity of 4-halobiphenyl metabolism, which is crucial for assessing the environmental and biological impact of these compounds (Parkinson & Safe, 1982).

Mechanism of Action

Mode of Action

It’s worth noting that biphenyl compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Biphenyl compounds are often involved in various chemical reactions, such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-1,1’-biphenyl can be influenced by various environmental factors. For instance, its storage temperature is recommended to be dry and at room temperature . Other factors such as pH, presence of other chemicals, and specific conditions of the biological environment can also affect its action.

Properties

IUPAC Name

4-chloro-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNGWQFGVRISIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593131
Record name 4-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39224-18-5
Record name 4-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-2-fluoro-aniline (1.0 mL, 0.0090 mol) in benzene (50 mL) at room temperature under nitrogen was added in one portion neat iso-amyl nitrite (1.7 mL, 0.014 mol), and the mixture was slowly heated until gas evolution was observed (˜70° C.). The heat source was removed and the solution allowed to cool. After 10 minutes at room temperature, the mixture was heated to reflux, refluxed 2 hours and cooled. The solution was rotary evaporated to ˜3 mL and filtered through silica gel (100 g), eluting with hexanes. Fractions containing product were rotary evaporated, and the residue was rechromatographed on silica gel (50 g) eluting with n-hexane (20×50 mL) followed by n-hexane-diethyl ether (9:1, 10×50 mL) to give 0.875 g of 4-chloro-2-fluoro-biphenyl as a clear colorless oil; proton nuclear magnetic resonance spectroscopy (1H-NMR) (CDCl3): δ 7.36-7.53 (m, 6H), 7.18-7.22 (m, 2H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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